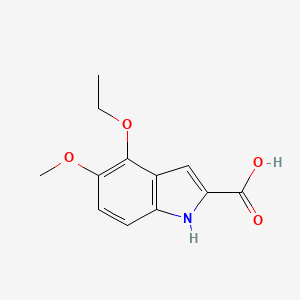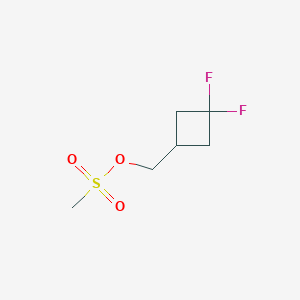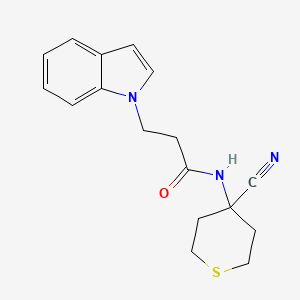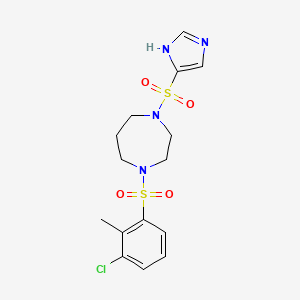![molecular formula C14H12N2O3S B2644459 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime CAS No. 477852-05-4](/img/structure/B2644459.png)
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime” is a chemical substance with the CAS number 477852-05-4 . It is available for purchase in quantities ranging from 1mg to 10mg .
Molecular Structure Analysis
The molecular structure of “4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime” can be represented by the InChI code1S/C14H12N2O3S/c1-10-2-5-12(6-3-10)20-14-7-4-11(9-15-17)8-13(14)16(18)19/h2-8H,9H2,1H3 . This indicates that the compound has a molecular weight of 288.33 . Physical And Chemical Properties Analysis
The compound “4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime” is a solid substance . It has a molecular weight of 288.33 .Aplicaciones Científicas De Investigación
Transparent Aromatic Polyimides
Research by Tapaswi et al. (2015) focused on synthesizing transparent polyimides (PIs) with high refractive indices and small birefringences, as well as good thermomechanical stabilities, using thiophenyl-substituted benzidines derived from the benzidine rearrangement reaction. These PIs, including those synthesized from BTPB and BCTPB with different dianhydrides, exhibit high average refractive indices and are suitable for applications requiring transparent materials with excellent optical and thermal properties (Tapaswi et al., 2015).
Dihydrofolate Reductase Inhibitors
Al-Wahaibi et al. (2021) described the structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives as potential dihydrofolate reductase (DHFR) inhibitors. X-ray diffraction analysis and molecular docking simulations assessed these compounds' inhibitory potential against the human DHFR enzyme, indicating potential applications in developing new therapeutics (Al-Wahaibi et al., 2021).
Reactivators of Organophosphate-Inhibited Acetylcholinesterase
Degorre et al. (1988) prepared new oximes that reactivate acetylcholinesterase (AChE) inhibited by organophosphates, revealing significant reactivation potency and low toxicity. These findings could have implications for treating organophosphate poisoning (Degorre et al., 1988).
High-Valent Cobalt-Oxo Species in Oxidation Processes
Zong et al. (2020) discovered the generation of high-valent cobalt-oxo species [Co(IV)] instead of the traditionally recognized sulfate radical in the cobalt(II)-activated peroxymonosulfate process. This mechanism offers new insights into the oxidation of organic pollutants and the role of Co(IV) species in environmental remediation (Zong et al., 2020).
Safety and Hazards
The safety information available for “4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propiedades
IUPAC Name |
(NE)-N-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-2-5-12(6-3-10)20-14-7-4-11(9-15-17)8-13(14)16(18)19/h2-9,17H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQPVPOASIGPKW-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-Methyl-3-(piperidine-1-sulfonyl)phenyl]amino}-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2644377.png)
![2-Naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2644378.png)

![5-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2644381.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2644383.png)
![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2644385.png)



![2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2644393.png)
![methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2644395.png)
![1-(4-Fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644396.png)